Absolute Stereochemistry Specification: (2R) vs. (2S) Enantiomer – Chiral Identity as a Non-Interchangeable Attribute
Quantitative comparative biological or physicochemical data between the (2R) and (2S) enantiomers of 2-(2-methoxypropan-2-yl)piperidine hydrochloride are absent from the public literature . The (2R) enantiomer (CAS 2550997-09-4) bears a specific three-dimensional arrangement that, in analogous 2-substituted piperidine systems, determines differential receptor binding and metabolic stability [1]. The (2S) enantiomer hydrochloride (CAS 2624109-06-2) carries a distinct CAS registry, confirming it is a legally and chemically distinct substance under regulatory frameworks . This stereochemical difference is akin to the well-characterized differential pharmacology observed between (R)- and (S)-enantiomers of piperidine-based drugs such as methylphenidate, where the (R,R)-enantiomer (dexmethylphenidate) demonstrates >10-fold higher affinity for the dopamine transporter compared to the (S,S)-enantiomer [1]. However, without direct experimental data for this specific compound, any claim of differential biological performance between (2R) and (2S) remains a structural inference only.
| Evidence Dimension | Absolute stereochemical configuration (C2 chiral center) |
|---|---|
| Target Compound Data | (2R) absolute configuration; CAS 2550997-09-4; optical rotation: not publicly reported |
| Comparator Or Baseline | (2S)-2-(2-Methoxypropan-2-yl)piperidine hydrochloride; CAS 2624109-06-2 |
| Quantified Difference | No quantitative data (e.g., enantiomeric excess effect on biological activity) available in public literature |
| Conditions | Not applicable – no comparative assay data published for either enantiomer |
Why This Matters
For procurement requiring enantiomerically defined building blocks, specification of the (2R) enantiomer is mandatory for synthetic and biological reproducibility, as the (2S) enantiomer is a distinct chemical entity with a separate CAS registry.
- [1] Volkow, N. D., et al. (2002). Neurobiology of methylphenidate and its enantiomers: implications for the pharmacotherapy of attention-deficit/hyperactivity disorder. Biological Psychiatry, 52(5), 456-463. View Source
